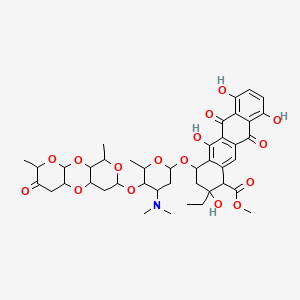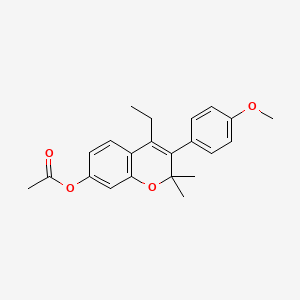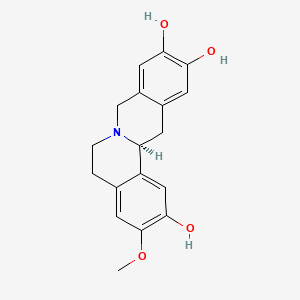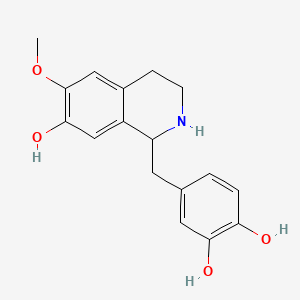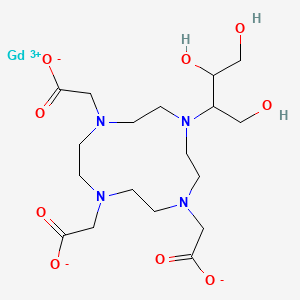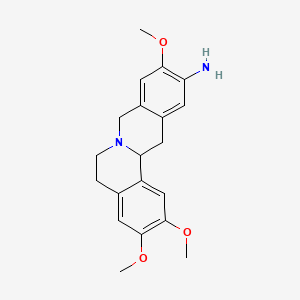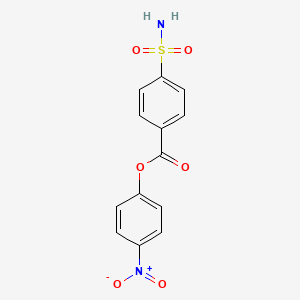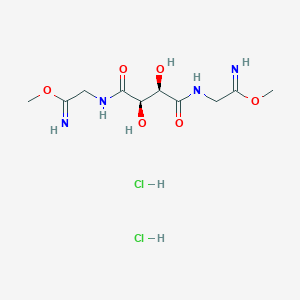
Chlorisondamine chloride
Overview
Description
Chlorisondamine chloride is a nicotinic acetylcholine receptor antagonist that produces both neuronal and ganglionic blockade . It has been shown to form noncovalent complexes with various biomolecules including sphingomyelin and other associated glycolipids .
Molecular Structure Analysis
The molecular formula of Chlorisondamine chloride is C14H20Cl6N2 . The InChIKey is IXWDUZLHWJKVPX-UHFFFAOYSA-N . The canonical SMILES representation is C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CCN+©C.[Cl-].[Cl-] .Physical And Chemical Properties Analysis
Chlorisondamine chloride forms non-hygroscopic crystals containing ethanol of crystallization . It is soluble in water, methanol, and ethanol . The pH of its aqueous solutions ranges from 4.7 to 6.2 .Scientific Research Applications
Chlorisondamine chloride has been shown to cause a drop in systolic blood pressure, narrowing of pulse pressure, tachycardia, and relaxation of nictitating membranes in dogs. Its activity is prolonged due to its persistence in the tissues (Maxwell, Plummer, & Osborne, 1956).
It produces a long-lasting blockade of central responses to nicotine, potentially through the accumulation and persistence of the compound in the brain, affecting various brain areas (El-Bizri, Rigdon, & Clarke, 1995).
Chlorisondamine chloride has been found to reduce the amplitude of neurally evoked twitch and block agonist-induced contractions in locust muscle. Its blocking actions are concentration and voltage-dependent (Ashford et al., 1988).
It can form noncovalent complexes with an epitope of the alpha-2 nicotinic receptor subunit. Studies of chlorisondamine analogues aim to circumvent its side effects and improve therapeutic potential (Wang et al., 2005).
Chlorisondamine significantly suppressed the growth of C-1300 neuroblastoma and A-10 breast adenocarcinoma in newborn mice, indicating a potential application in cancer research (Chelmicka‐Schorr & Arnason, 1979).
In studies on anesthetized hamsters, chlorisondamine chloride affected blood pressure, peripheral flow, and blood vessel caliber, contributing to the understanding of its hypotensive effects (Maxwell, Ross, & Plummer, 1957).
Its blockade of nicotinic effects is widespread within the brain and affects cerebral glucose utilization, suggesting a significant impact on central nervous system function (Marenco, Bernstein, Cumming, & Clarke, 2000).
Safety And Hazards
properties
IUPAC Name |
trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl4N2.2ClH/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXUGBPKQDTBQW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69-27-2 (chloride), 69-27-2 (Parent), 7701-62-4 (Parent) | |
| Record name | Chlorisondamine chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046332 | |
| Record name | Chlorisondamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorisondamine chloride | |
CAS RN |
69-27-2 | |
| Record name | Chlorisondamine chloride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorisondamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORISONDAMINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B58W7756G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Chlorisondamine chloride?
A1: Chlorisondamine chloride is a potent ganglionic blocking agent. [, , , , , , , ]. It acts by blocking the transmission of nerve impulses through autonomic ganglia, effectively preventing the passage of both sympathetic and parasympathetic nerve impulses [, , , , , ].
Q2: What are the downstream effects of Chlorisondamine chloride's ganglionic blocking activity?
A2: Blockade of autonomic ganglia by Chlorisondamine chloride leads to a variety of effects, including a drop in systolic blood pressure, narrowing of pulse pressure, tachycardia, and relaxation of nictitating membranes in dogs []. Interestingly, the blood pressure response to Chlorisondamine chloride varies across species and can be influenced by factors like anesthesia and the presence of hypertension [, ].
Q3: How does the potency and duration of action of Chlorisondamine chloride compare to other ganglionic blocking agents?
A3: Studies in dogs indicate that Chlorisondamine chloride is approximately 8 times more potent than hexamethonium and 2.6 times more potent than pentapyrrolidinium in lowering blood pressure []. Additionally, Chlorisondamine chloride exhibits a significantly prolonged duration of action compared to these agents, likely due to its persistence in tissues [, ].
Q4: Can Chlorisondamine chloride influence the cardiovascular effects of other drugs or physiological stimuli?
A4: Yes, Chlorisondamine chloride has been shown to suppress the pressor response induced by various stimuli, including:
- Annoying stimuli in neurogenic hypertensive dogs [].
- Splanchnic faradization in cats, regardless of the presence of adrenal glands [].
- Intrathecally administered arginine vasopressin in rats, confirming the neural mediation of the response [].
Q5: Does Chlorisondamine chloride interact with the renin-angiotensin system?
A5: Research suggests that Chlorisondamine chloride does not directly influence the renin-angiotensin system []. For instance, an angiotensin II receptor blocker did not alter the cardiovascular response to intrathecally administered Chlorisondamine chloride in rats, and plasma renin levels remained stable after Chlorisondamine chloride administration [].
Q6: Does Chlorisondamine chloride interact with adrenergic receptors?
A6: While Chlorisondamine chloride primarily acts on autonomic ganglia, research suggests potential interactions with the adrenergic system:
- The cardiovascular effects of intrathecally administered Chlorisondamine chloride were attenuated by both alpha- and beta-adrenergic receptor blockers in rats, suggesting involvement of the sympathetic nervous system [].
- Interestingly, Chlorisondamine chloride was found to induce supersensitivity to adrenaline in the submaxillary gland and nictitating membrane of cats, similar to the effects of surgical denervation [].
Q7: Can Chlorisondamine chloride influence the effects of reserpine, a drug known to deplete catecholamine stores?
A7: Studies show a complex interaction between Chlorisondamine chloride and reserpine:
- Chronic co-administration of both drugs resulted in additive blood pressure-lowering effects in dogs [].
- Intriguingly, intravenous reserpine administration after high doses of ganglionic blocking agents, including Chlorisondamine chloride, caused a transient pressor response in anesthetized dogs. Similar effects were observed in unanesthetized dogs chronically treated with reserpine upon receiving ganglionic blockers intravenously [].
Q8: What are the potential implications of the transient pressor response observed with reserpine after Chlorisondamine chloride administration?
A8: The observed pressor response to reserpine after Chlorisondamine chloride pretreatment challenges the traditional understanding of reserpine's action as solely a catecholamine depletor. This finding led to the hypothesis that reserpine might also possess sympathomimetic properties mediated through a humoral mechanism []. Further research is needed to elucidate this mechanism fully.
Q9: Does Chlorisondamine chloride affect the central nervous system?
A9: While primarily known for its peripheral actions, studies indicate potential central nervous system involvement:
- Intracerebroventricular administration of thyrotropin-releasing hormone (TRH) improved survival in anaphylactic shock in mice, and this effect was abolished by Chlorisondamine chloride pretreatment, suggesting a central sympatho-adrenomedullary pathway mediating TRH's protective effects [].
- Similarly, the protective action of gamma-endorphin-type peptides in anaphylactic shock was also blocked by Chlorisondamine chloride, suggesting involvement of the central nervous system and sympathetic outflow in this process [].
Q10: Does Chlorisondamine chloride influence the pressor response to angiotensin II in pregnancy?
A10: Yes, experiments in rats demonstrated that the attenuated pressor response to angiotensin II observed during pregnancy is abolished under total autonomic blockade achieved with Chlorisondamine chloride and methscopolamine bromide []. This finding suggests a significant contribution of augmented neural reflex activity, rather than solely vascular reactivity changes, to the blunted pressor response in pregnancy [].
Q11: Can Chlorisondamine chloride impact behavioral responses?
A11: Interestingly, intracisternal injection of L-arginine in conscious rats caused both a pressor response and excessive grooming behavior. Chlorisondamine chloride pretreatment significantly attenuated the pressor effect, indicating involvement of the sympathetic nervous system, but the relationship between these cardiovascular changes and the observed behavioral response remains unclear [].
Q12: What is the significance of the research on 9a,11β-prostaglandin F2 (9a,11β-PGF2) in relation to Chlorisondamine chloride?
A12: While not directly related to Chlorisondamine chloride's mechanism of action, the research on 9a,11β-PGF2, a biologically active metabolite of prostaglandin D2, utilized Chlorisondamine chloride as part of their experimental methodology []. The study employed Chlorisondamine chloride to induce ganglionic blockade in rats, allowing them to isolate the direct cardiovascular effects of 9a,11β-PGF2 on blood pressure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




